Ethyl dodecyl(methyl)carbamate CAS number and molecular weight
Ethyl dodecyl(methyl)carbamate CAS number and molecular weight
An In-depth Technical Guide to Ethyl Dodecyl(methyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Molecular Attributes
While a specific CAS (Chemical Abstracts Service) number for Ethyl dodecyl(methyl)carbamate is not indexed in major public databases, its fundamental molecular properties can be derived from its chemical structure.
Molecular Structure and Weight
The chemical name "Ethyl dodecyl(methyl)carbamate" defines a precise molecular architecture: a carbamate core with an ethyl group attached to the oxygen atom, and both a methyl and a dodecyl group attached to the nitrogen atom.
Chemical Formula: C₁₆H₃₃NO₂
Based on this formula, the molecular weight can be calculated as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 16 | 12.011 | 192.176 |
| Hydrogen (H) | 33 | 1.008 | 33.264 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total | 271.445 |
The calculated molecular weight of Ethyl dodecyl(methyl)carbamate is approximately 271.45 g/mol . This is consistent with the molecular weight of its isomers, such as 16-aminohexadecanoic acid.[7][8]
Synthesis of Ethyl Dodecyl(methyl)carbamate
The synthesis of N,N-disubstituted carbamates is a well-established process in organic chemistry. A common and effective method involves the reaction of a secondary amine with an alkyl chloroformate.[9][10][11][12] For the synthesis of Ethyl dodecyl(methyl)carbamate, the logical precursors would be N-dodecyl-N-methylamine and ethyl chloroformate.
Experimental Protocol: Synthesis from N-dodecyl-N-methylamine and Ethyl Chloroformate
This protocol outlines a general procedure for the synthesis of Ethyl dodecyl(methyl)carbamate.
Materials:
-
N-dodecyl-N-methylamine
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Ethyl chloroformate
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Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Ice bath
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Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-dodecyl-N-methylamine (1.0 equivalent) and a tertiary amine base (1.2 equivalents) in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution using a dropping funnel. The slow addition helps to maintain the low temperature and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude Ethyl dodecyl(methyl)carbamate by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Caption: Synthetic workflow for Ethyl dodecyl(methyl)carbamate.
Physicochemical Properties and the Influence of the Dodecyl Chain
The long dodecyl (C₁₂) alkyl chain is the most significant structural feature of Ethyl dodecyl(methyl)carbamate and profoundly influences its physicochemical properties.
| Property | Predicted Influence of the Dodecyl Chain | Rationale |
| Solubility | Low aqueous solubility, high solubility in nonpolar organic solvents. | The long hydrophobic alkyl chain dominates the molecule's character, making it lipophilic. |
| Melting/Boiling Point | Relatively high compared to shorter-chain carbamates. | Increased van der Waals forces between the long alkyl chains require more energy to overcome. |
| Lipophilicity (LogP) | High positive value. | The dodecyl group significantly contributes to the molecule's partitioning into non-aqueous phases. |
| Metabolic Stability | Potentially increased resistance to enzymatic hydrolysis. | The steric bulk of the dodecyl and methyl groups on the nitrogen may hinder access of esterases to the carbamate carbonyl group. |
The length of the alkyl chain in a molecule can significantly impact its physical properties. Generally, as the chain length increases, melting and boiling points rise due to stronger intermolecular van der Waals forces. Furthermore, longer alkyl chains lead to decreased water solubility and increased hydrophobicity.
Applications in Drug Development
The unique properties of long-chain aliphatic carbamates like Ethyl dodecyl(methyl)carbamate make them valuable tools in drug development, particularly in the design of prodrugs and drug delivery systems.[1][2][4]
Prodrug Design
A primary application of the carbamate moiety is in the creation of prodrugs to improve the pharmacokinetic profile of a parent drug molecule.[1][2][5][6][13][14]
-
Enhanced Lipophilicity and Membrane Permeability: The dodecyl chain can significantly increase the lipophilicity of a polar drug, facilitating its passage across biological membranes such as the intestinal epithelium or the blood-brain barrier.
-
Modulated Release: The carbamate linkage can be designed to be stable in the gastrointestinal tract but susceptible to cleavage by specific enzymes (e.g., esterases) in the target tissue or systemic circulation, thereby releasing the active drug.
-
Improved Metabolic Stability: The N,N-disubstituted nature of this carbamate can offer greater resistance to enzymatic hydrolysis compared to N-monosubstituted or unsubstituted carbamates, potentially prolonging the drug's half-life.[1]
Caption: Prodrug activation mechanism of a carbamate conjugate.
Drug Delivery Systems
The amphiphilic nature of molecules containing long alkyl chains can be exploited in the formulation of drug delivery systems such as liposomes, micelles, or nanoparticles. While Ethyl dodecyl(methyl)carbamate itself may not be a primary component of such systems, its structural motifs are relevant to the design of functional lipids and surfactants used in these formulations to enhance drug loading and stability.
Conclusion
Ethyl dodecyl(methyl)carbamate, while not a widely cataloged chemical, represents a class of N,N-disubstituted long-chain carbamates with significant, predictable, and valuable properties for the field of drug development. Its high lipophilicity, conferred by the dodecyl chain, and the stable carbamate linkage make it an excellent candidate for use as a promoiety in prodrug design to enhance the bioavailability and pharmacokinetic profiles of therapeutic agents. The synthesis of this compound is achievable through well-established chemical reactions, providing a clear path for its incorporation into drug discovery and development pipelines. Further research into the specific properties and biological interactions of Ethyl dodecyl(methyl)carbamate and its derivatives could unlock new strategies for delivering drugs more effectively and safely.
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